2-(3,4-Dichlorophenyl)acetohydrazide
Overview
Description
2-(3,4-Dichlorophenyl)acetohydrazide is a useful research compound. Its molecular formula is C8H8Cl2N2O and its molecular weight is 219.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
2-(3,4-Dichlorophenyl)acetohydrazide and its derivatives have been a focal point for the synthesis of novel compounds, showcasing their potential as intermediates for further chemical reactions. Studies have indicated the successful synthesis of various derivatives starting from this compound or similar structures. For instance, Bekircan, Ülker, and Menteşe (2015) synthesized a range of compounds using 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as the starting compound, highlighting its utility in creating novel chemical entities with potential biological activities, such as lipase and α-glucosidase inhibition. Similarly, Polo-Cerón, Hincapié-Otero, and Joaqui-Joaqui (2021) synthesized N-acylhydrazones using a compound closely related to this compound, demonstrating its potential as a donor for Cu2+ in coordination chemistry (Bekircan, Ülker, & Menteşe, 2015) (Polo-Cerón, Hincapié-Otero, & Joaqui-Joaqui, 2021).
Antimicrobial and Cytotoxic Activities
Numerous studies have focused on the antimicrobial and cytotoxic properties of derivatives synthesized from this compound. Hussein, Al-Shareef, Aboellil, and Elhady (2015) reported on novel 6′-(4-chlorophenyl)-3,4′-bipyridine-3′-carbonitriles, showcasing their promising antimicrobial and cytotoxic activities. Additionally, Varshney, Husain, and Parcha (2014) synthesized a new series of 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides, demonstrating their significant antibacterial and anthelmintic activities (Hussein, Al-Shareef, Aboellil, & Elhady, 2015) (Varshney, Husain, & Parcha, 2014).
Applications in Material Science
The utility of this compound extends beyond the biomedical sphere into material science. For instance, Purandara, Raghavendra, Foro, Patil, Gowda, Dharmaprakash, and Vishwanatha (2019) synthesized and characterized a new organic hydrazide derivative crystal, offering insights into its third-order nonlinear optical properties, suggesting potential applications in photonics and laser technology (Purandara, Raghavendra, Foro, Patil, Gowda, Dharmaprakash, & Vishwanatha, 2019).
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(3-7(6)10)4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVLLZFPIPICSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371093 | |
Record name | 2-(3,4-dichlorophenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129564-33-6 | |
Record name | 2-(3,4-dichlorophenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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